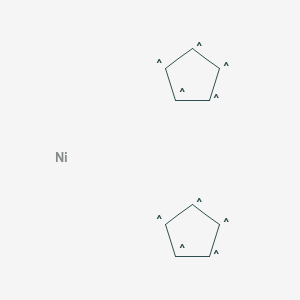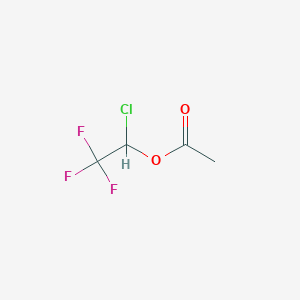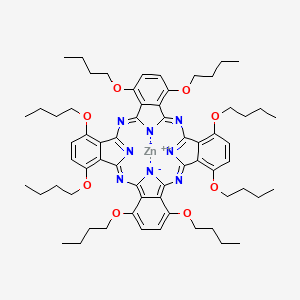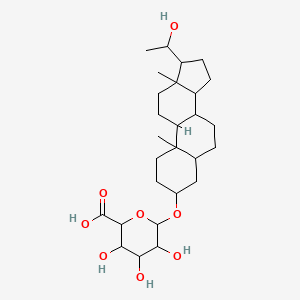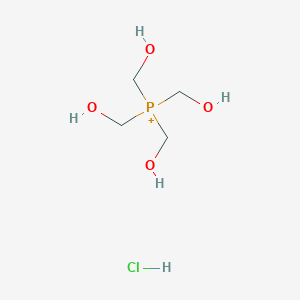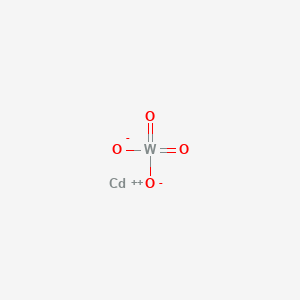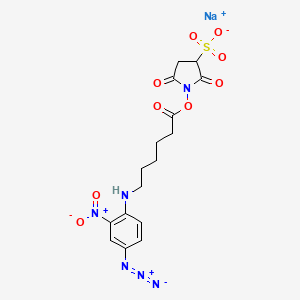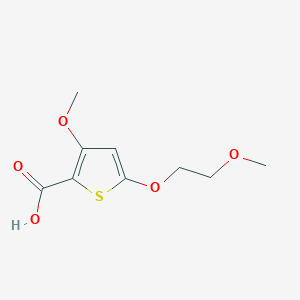
Perfluoro(5-aza-4-nonene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(5-aza-4-nonene) is a fluorinated organic compound characterized by the presence of a perfluoroalkyl group and an aza-alkene structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro(5-aza-4-nonene) can be synthesized through the reaction of perfluoroolefins with primary amines. One common method involves the reaction of perfluoro-5-aza-4-nonene with primary amines, which leads to the formation of imidoyl amidine frameworks . Another method involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine, yielding 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production of perfluoro(5-aza-4-nonene) typically involves large-scale synthesis using similar reaction conditions as described above. The use of specialized equipment and controlled environments ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(5-aza-4-nonene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles.
Cyclization Reactions: It reacts with 1,4,5,6-tetrahydropyrimidine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol to afford fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the presence of tetrahydrofuran and triethylamine at 0-20°C.
Arylhydrazines: Reacts under similar conditions to form triazoles.
N,S-Dinucleophiles: Reacts to form heterocyclic systems.
Major Products Formed
1-Aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles: Formed from the reaction with arylhydrazines.
Fused Heterocyclic Systems: Formed from reactions with N,S-dinucleophiles.
Scientific Research Applications
Perfluoro(5-aza-4-nonene) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of perfluoro(5-aza-4-nonene) involves its reactivity with nucleophiles, leading to the formation of various heterocyclic compounds. The presence of fluorine atoms at the double bond enhances its reactivity, allowing for the formation of stable intermediates and final products . The compound’s unique structure allows it to interact with different molecular targets and pathways, making it valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated compound with similar reactivity.
Perfluoro(2-methyl-2-pentene): Reacts with N,S-dinucleophiles to form heterocyclic systems.
Uniqueness
Perfluoro(5-aza-4-nonene) is unique due to its aza-alkene structure and the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. Its ability to form a wide range of heterocyclic compounds makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
103573-07-5 |
|---|---|
Molecular Formula |
C8F17N |
Molecular Weight |
433.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23 |
InChI Key |
DVQXCHAOWHNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


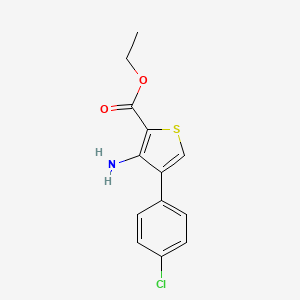

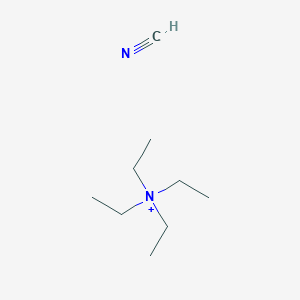

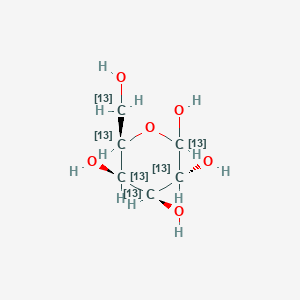
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
